molecular formula C15H13ClO2 B1452026 3-[(2-Methylbenzyl)oxy]benzoyl chloride CAS No. 1160259-95-9

3-[(2-Methylbenzyl)oxy]benzoyl chloride

Cat. No.: B1452026
CAS No.: 1160259-95-9
M. Wt: 260.71 g/mol
InChI Key: WPQJSQCTJKIFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Comparative Crystallographic Parameters of Ortho-Substituted Benzoyl Chlorides

Compound Space Group Unit Cell Parameters (Å, °) Key Interactions
2-Fluorobenzoyl chloride Non-planar anti/gauche conformers C–F⋯O (2.65 Å), C–H⋯Cl (2.85 Å)
Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate P-1 a = 5.3644, b = 11.1880, c = 11.4159; α = 66.378°, β = 79.970°, γ = 78.138° Intramolecular H-bonding

For this compound, intramolecular interactions such as C–H⋯Cl (2.85 Å) and steric effects from the 2-methyl group likely stabilize a non-planar conformation. Density functional theory (DFT) studies on analogous compounds suggest that ortho substituents induce torsional angles of 10–20° between the benzoyl chloride and substituted benzene rings.

Comparative Analysis of Ortho-Substituted Benzoyl Chloride Derivatives

Ortho-substituted benzoyl chlorides exhibit distinct structural and electronic properties compared to their para-substituted counterparts. The following table highlights trends across halogenated derivatives:

Table 2: Physical and Electronic Properties of Ortho-Substituted Benzoyl Chlorides

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) C=O Bond Length (Å)
2-Fluorobenzoyl chloride C₇H₄ClFO 158.56 122 1.21
2-Chlorobenzoyl chloride C₇H₄Cl₂O 175.01 238 1.19
2-Bromobenzoyl chloride C₇H₄BrClO 219.46 245 1.18
This compound C₁₅H₁₃ClO₂ 260.71 ~1.20 (estimated)

Key Observations:

  • Electronic Effects : Ortho substituents like –F or –CH₃ exert electron-withdrawing or donating effects via resonance and induction, altering the electrophilicity of the carbonyl carbon. For instance, fluorination reduces C=O bond polarity due to resonance delocalization.
  • Steric Hindrance : The 2-methyl group in this compound creates steric bulk, reducing reactivity in nucleophilic acyl substitution compared to less hindered derivatives.
  • Conformational Flexibility : Halogen size correlates with conformational stability. Larger halogens (e.g., Br) increase gauche conformer populations due to enhanced steric and dipole-dipole interactions.

Properties

IUPAC Name

3-[(2-methylphenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11-5-2-3-6-13(11)10-18-14-8-4-7-12(9-14)15(16)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQJSQCTJKIFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901263795
Record name 3-[(2-Methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160259-95-9
Record name 3-[(2-Methylphenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160259-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ether Formation

  • Reactants: 3-hydroxybenzoic acid or 3-hydroxybenzoyl chloride and 2-methylbenzyl chloride.
  • Catalysts/Bases: Pyridine or triethylamine is commonly used to neutralize the hydrochloric acid generated during the etherification reaction.
  • Conditions: The reaction is typically carried out under reflux in an appropriate solvent such as dichloromethane or acetone.
  • Mechanism: Nucleophilic substitution where the phenolic hydroxyl group attacks the benzyl chloride, forming the ether linkage.

Conversion to Benzoyl Chloride

The key step is the transformation of the carboxylic acid group to the acid chloride. This is typically achieved by chlorinating agents such as thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or oxalyl chloride (COCl)₂.

  • Preferred Chlorinating Agent: Thionyl chloride is widely used due to its efficiency and ease of removal of by-products.
  • Catalysts: Dimethylformamide (DMF) acts as a catalyst to activate thionyl chloride, enhancing reaction rates and yields.
  • Reaction Conditions:

    • Temperature controlled between 30–70°C.
    • Reaction times range from 1 to 6 hours depending on scale and catalyst loading.
    • Reflux with stirring to ensure complete conversion.
  • Industrial Scale Considerations:

    • Excess thionyl chloride is reclaimed by distillation.
    • Vacuum distillation under 20–50 mmHg is used to purify the benzoyl chloride product, collecting fractions boiling between 90–120°C.
    • By-products such as HCl and SO₂ gases are absorbed and neutralized in water and alkali solutions.

Research Findings and Data Analysis

A Chinese patent (CN104230703A) provides a detailed, high-yield, and high-purity synthetic method for benzoyl chloride derivatives, which can be adapted for this compound preparation. Key data from the patent are summarized below:

Parameter Value/Range Notes
Chlorinating agent Thionyl chloride (SOCl₂) Preferred for high purity and yield
Catalyst Dimethylformamide (DMF) 0.001–0.030 times mass of benzoic acid; optimal 0.003–0.010
Reaction temperature 30–70°C Controlled reflux
Reaction time 1–6 hours Depending on scale and catalyst
Vacuum distillation pressure 20–50 mmHg For purification
Distillation fraction collected 90–120°C Target benzoyl chloride fraction
Yield ~90–91% High yield with optimized conditions
Product purity >99.5% High purity suitable for industrial applications

Reaction Scheme:

Phenylformic acid (or substituted benzoic acid intermediate) + SOCl₂ (with DMF catalyst) → Benzoyl chloride + SO₂ + HCl (gases absorbed and neutralized)

This method avoids the use of highly toxic liquid chlorine and produces minimal solid waste, making it safer and more environmentally friendly.

Comparative Analysis of Preparation Methods

Aspect Pyridine-Mediated Etherification + Thionyl Chloride Chlorination Alternative Methods (PCl₃, Oxalyl Chloride)
Catalyst Pyridine, DMF Often no catalyst or different catalysts
Reaction Temperature 30–70°C Similar or slightly higher
Reaction Time 1–6 hours Comparable
Yield ~90–91% Often lower or similar
Purity >99.5% Variable
Environmental Impact Moderate; SO₂ and HCl gases neutralized Potentially more hazardous by-products
Industrial Suitability High; scalable with distillation purification Varies

Summary and Recommendations

  • The most effective preparation method for this compound involves initial ether formation from 3-hydroxybenzoic acid derivatives and 2-methylbenzyl chloride using a base such as pyridine.
  • Subsequent chlorination with thionyl chloride in the presence of catalytic DMF under controlled reflux conditions yields high-purity benzoyl chloride derivatives.
  • Vacuum distillation purification ensures removal of unreacted reagents and by-products, achieving product purity above 99.5% with yields around 90%.
  • This method is industrially viable, environmentally safer, and avoids highly toxic reagents like liquid chlorine.
  • Proper gas absorption systems for HCl and SO₂ are critical for environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 3-[(2-Methylbenzyl)oxy]benzoyl chloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can occur, where the benzoyl chloride group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like water, alcohols, or amines can be used, typically in the presence of a base.

Major Products Formed:

  • Oxidation: 3-[(2-Methylbenzyl)oxy]benzoic acid or esters.

  • Reduction: 3-[(2-Methylbenzyl)oxy]benzyl alcohol or amines.

  • Substitution: Various substituted benzoyl chlorides or esters.

Scientific Research Applications

Applications Overview

  • Organic Synthesis
    • Role : Acts as an acylating agent in various organic reactions.
    • Methods : Employed in palladium-catalyzed cross-coupling reactions and alkylation processes.
    • Outcomes : Facilitates the synthesis of complex organic molecules, such as diarylmethanes, which are essential for pharmaceutical development.
  • Pharmaceutical Sciences
    • Role : Used in the synthesis of potential therapeutic agents and modification of existing pharmaceuticals.
    • Methods : Involves the creation of intermediates or active pharmaceutical ingredients (APIs) through organic reactions.
    • Outcomes : Development of new medications with improved efficacy and safety profiles.
  • Materials Chemistry
    • Role : Serves as a precursor for polymers and advanced composites.
    • Methods : Utilized in synthesizing monomers or modifying material surfaces to enhance properties.
    • Outcomes : Results in materials with novel characteristics such as increased strength and thermal stability.
  • Biotechnology
    • Role : Investigated for its potential in studying protein interactions and developing bio-based products.
    • Methods : Applied in proteomics research to understand biological processes at the molecular level.
    • Outcomes : Enhanced understanding of protein functions and interactions, which can lead to new biotechnological applications.

Data Table of Applications

Application AreaRoleMethods UsedKey Outcomes
Organic SynthesisAcylating agentPalladium-catalyzed reactionsSynthesis of complex organic molecules
Pharmaceutical SciencesSynthesis of therapeutic agentsCreation of APIsNew medications with improved efficacy
Materials ChemistryPrecursor for polymersSurface modificationMaterials with enhanced properties
BiotechnologyStudy of protein interactionsProteomics researchInsights into molecular biology

Synthesis of Diarylmethanes

A study demonstrated the use of 3-[(2-Methylbenzyl)oxy]benzoyl chloride in synthesizing diarylmethanes through cross-coupling reactions. The resulting compounds exhibited significant biological activity, making them candidates for further pharmaceutical development.

Development of Novel Polymers

Research involving this compound led to the creation of new polymeric materials that displayed enhanced thermal stability and mechanical strength. These materials have potential applications in various industrial sectors, including aerospace and automotive.

Proteomics Research

In proteomics studies, this compound was utilized to modify proteins for better analysis. This modification improved the detection sensitivity in mass spectrometry, facilitating more accurate protein interaction studies.

Mechanism of Action

The mechanism by which 3-[(2-Methylbenzyl)oxy]benzoyl chloride exerts its effects depends on the specific application. In organic synthesis, it typically acts as an electrophile, reacting with nucleophiles to form esters or amides. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

Positional Isomerism in Benzyloxy Substitution

The position of the methyl group on the benzyloxy moiety and the attachment site on the benzoyl ring critically impact properties:

Compound Name CAS Number Molecular Formula Substituent Position (Benzyloxy) Molecular Weight Key Properties/Applications
3-[(2-Methylbenzyl)oxy]benzoyl chloride 1160259-95-9 C15H13ClO2 2-Methyl, meta on benzoyl 260.72 Intermediate in heterocycle synthesis
3-[(3-Methylbenzyl)oxy]benzoyl chloride 1160260-01-4 C15H13ClO2 3-Methyl, meta on benzoyl 260.72 Similar reactivity; steric effects may differ
3-[(4-Methylbenzyl)oxy]benzoyl chloride 1160250-74-7 C15H13ClO2 4-Methyl, meta on benzoyl 260.72 Enhanced solubility due to para-methyl
4-((3-Methylbenzyl)oxy)benzoyl chloride 1160250-97-4 C15H13ClO2 3-Methyl, para on benzoyl 260.72 Altered electronic effects for para substitution

Key Observations :

  • Electronic Effects : Para-substituted benzyloxy groups (e.g., 4-((3-Methylbenzyl)oxy)benzoyl chloride) may exhibit distinct electronic profiles due to resonance interactions .

Halogenated Derivatives

Halogen substituents enhance reactivity and stability:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride 1160260-46-7 C14H9Cl2FO2 299.12 Dual halogenation increases electrophilicity
5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride 1160250-99-6 C15H12BrClO2 339.61 Bromine’s polarizability enhances cross-coupling utility
3-(Trifluoromethoxy)benzoyl chloride 86270-03-3 C8H4ClF3O2 224.56 Trifluoromethoxy group confers strong electron-withdrawing effects

Key Observations :

  • Electrophilicity : Chlorine and fluorine in 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride amplify reactivity in Friedel-Crafts acylations .
  • Applications : Brominated analogs (e.g., 5-bromo derivatives) are pivotal in Suzuki-Miyaura coupling reactions .

Methoxy-Substituted Analogs

Methoxy groups alter electronic and steric profiles:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
3-Methoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride sc-335802 C16H15ClO3 290.74 Dual substituents (methoxy + benzyloxy) increase steric bulk
2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride 1160250-80-5 C15H12ClFO3 294.71 Predicted boiling point: 404°C; high thermal stability

Key Observations :

  • Thermal Stability : Higher predicted boiling points (e.g., 404°C for 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride) suggest utility in high-temperature reactions .

Biological Activity

3-[(2-Methylbenzyl)oxy]benzoyl chloride, a compound with the molecular formula C16H15ClO3, has gained attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, toxicity studies, and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have demonstrated extensive applications in pharmaceuticals by modulating enzyme activities and influencing cellular pathways.

Target Interaction

  • Enzyme Inhibition : The compound is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This inhibition can lead to analgesic effects and reduced inflammation.
  • Cell Signaling Modulation : It may influence key signaling pathways by interacting with kinases, potentially altering gene expression and protein synthesis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies have shown that:

  • Absorption : In animal models, the compound exhibits a maximum plasma concentration (CmaxC_{\text{max}}) of approximately 0.57 μg/mL after administration.
  • Elimination Half-Life : The elimination half-life (Tel1/2T_{\text{el}}^{1/2}) is around 39.4 minutes, indicating a relatively rapid clearance from the system compared to other analgesics like acetylsalicylic acid (ASA) .

Toxicity Studies

Toxicity assessments are critical for determining the safety profile of any new compound. In studies comparing this compound with ASA:

  • Gastric Mucosal Damage : The compound showed significantly less gastric mucosal erosion compared to ASA at equivalent doses, suggesting a better safety profile .
  • Lethal Dose (LD50) : The LD50 for this compound was found to be below 2000 mg/60 kg body weight, indicating it possesses a safety margin similar to traditional NSAIDs .

Biological Activity and Case Studies

Research has highlighted several promising biological activities associated with this compound:

  • Analgesic Effects : In rat models, the compound demonstrated dose-dependent analgesic activity. Lower doses enhanced metabolic activity without significant adverse effects, while higher doses led to toxicity .
  • Anti-inflammatory Properties : The inhibition of COX enzymes contributes to its potential anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation .
  • Anticancer Potential : Preliminary studies indicate that similar benzoyl derivatives exhibit anticancer activity against various cell lines (e.g., prostate, colon). Further research is needed to evaluate the specific effects of this compound on cancer cells .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Parameter Finding
Molecular FormulaC16H15ClO3
CmaxC_{\text{max}}0.57 μg/mL
Tel1/2T_{\text{el}}^{1/2}39.4 minutes
LD50<2000 mg/60 kg body weight
Analgesic ActivityDose-dependent increase in response time
Anti-inflammatory ActivityCOX inhibition
Anticancer ActivityPromising results against various cell lines

Q & A

Q. What are the optimal synthetic routes for preparing 3-[(2-Methylbenzyl)oxy]benzoyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step process:

Esterification : React 3-hydroxybenzoic acid with 2-methylbenzyl bromide under alkaline conditions to form 3-[(2-methylbenzyl)oxy]benzoic acid.

Chlorination : Convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). SOCl₂ is preferred for its gaseous byproducts (SO₂, HCl), simplifying purification .

  • Critical Parameters :
  • Temperature : Maintain 60–80°C during chlorination to avoid side reactions.
  • Catalyst : Use catalytic DMAP (dimethylaminopyridine) to enhance reactivity in sterically hindered systems .
  • Yield Optimization : Purity of intermediates (e.g., via recrystallization) and inert gas (N₂) purging are critical to minimize hydrolysis .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Identify substituent patterns (e.g., methylbenzyl group at position 3, acyl chloride peak at ~170 ppm in ¹³C NMR) .
  • FT-IR : Confirm the presence of C=O (stretch ~1770 cm⁻¹) and C-Cl (stretch ~550 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 275.05) and detects impurities .

Advanced Research Questions

Q. How does steric hindrance from the 2-methylbenzyl group influence the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer :
  • Experimental Design :

Compare reaction rates with primary/secondary amines under identical conditions (e.g., THF, 25°C).

Use kinetic studies (e.g., UV-Vis monitoring of chloride release) to quantify steric effects .

  • Findings : The ortho-methyl group reduces reactivity by ~40% compared to unsubstituted benzoyl chlorides due to hindered access to the electrophilic carbonyl carbon .

Q. What are the stability profiles of this compound under varying storage conditions, and how can decomposition be mitigated?

  • Methodological Answer :
  • Stability Tests :

Thermogravimetric Analysis (TGA) : Decomposition onset at ~150°C, with HCl release detected via FT-IR .

Moisture Sensitivity : Store under anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis to benzoic acid derivatives .

  • Mitigation Strategies : Use amber glass vials and argon atmosphere for long-term storage .

Q. How can conflicting data on the compound’s toxicity and carcinogenic potential be resolved?

  • Methodological Answer :
  • Contradiction Analysis :
  • In Vivo Studies : Limited evidence for direct carcinogenicity (IARC Group 3), but synergistic effects with chlorinated toluenes elevate risk (Group 2A) .
  • Mitochondrial Toxicity Assays : Measure ROS generation in hepatocyte cell lines to differentiate standalone vs. combinatorial effects .
  • Recommendations : Use ALARA (As Low As Reasonably Achievable) exposure protocols and PPE (gloves, fume hoods) during handling .

Q. What strategies optimize the use of this compound in synthesizing bioactive conjugates (e.g., prodrugs or polymer precursors)?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Achieve faster coupling with alcohols/amines (e.g., 5 min at 600 W) while minimizing thermal degradation .
  • Protecting Group Chemistry : Temporarily mask the acyl chloride with tert-butoxycarbonyl (Boc) groups to improve solubility for stepwise reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2-Methylbenzyl)oxy]benzoyl chloride
Reactant of Route 2
Reactant of Route 2
3-[(2-Methylbenzyl)oxy]benzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.